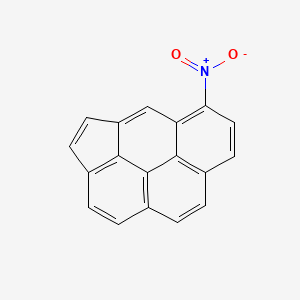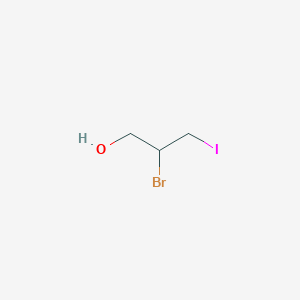![molecular formula C30H30O4S2 B14402089 2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] CAS No. 88661-05-6](/img/structure/B14402089.png)
2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] is a chemical compound known for its unique structure and properties It consists of two phenol groups connected by a disulfide bond, with hydroxymethyl and phenylethyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] typically involves the reaction of 6-(hydroxymethyl)-4-(1-phenylethyl)phenol with a disulfide-forming reagent under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The hydroxymethyl and phenylethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] involves its interaction with molecular targets through its functional groups. The disulfide bond can undergo redox reactions, influencing cellular redox states. The phenolic groups can participate in hydrogen bonding and other interactions with biological molecules, affecting various pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Disulfanediylbis(n-sec-butylbenzamide): Similar disulfide structure but different substituents.
2,2’-Disulfanediylbis(4-chlorophenol): Similar disulfide structure with chlorophenol substituents.
Uniqueness
2,2’-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol] is unique due to its specific substituents, which confer distinct chemical and biological properties. Its hydroxymethyl and phenylethyl groups provide additional functional sites for reactions and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
88661-05-6 |
|---|---|
Formule moléculaire |
C30H30O4S2 |
Poids moléculaire |
518.7 g/mol |
Nom IUPAC |
2-[[2-hydroxy-3-(hydroxymethyl)-5-(1-phenylethyl)phenyl]disulfanyl]-6-(hydroxymethyl)-4-(1-phenylethyl)phenol |
InChI |
InChI=1S/C30H30O4S2/c1-19(21-9-5-3-6-10-21)23-13-25(17-31)29(33)27(15-23)35-36-28-16-24(14-26(18-32)30(28)34)20(2)22-11-7-4-8-12-22/h3-16,19-20,31-34H,17-18H2,1-2H3 |
Clé InChI |
RRQBBIRJCZYLES-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)SSC3=CC(=CC(=C3O)CO)C(C)C4=CC=CC=C4)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


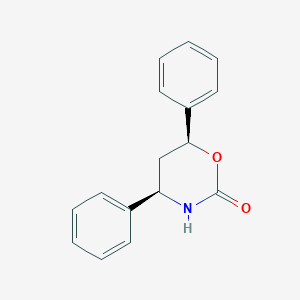
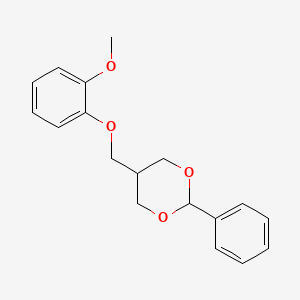
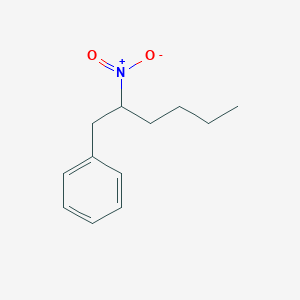
![N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N'-propan-2-ylurea](/img/structure/B14402043.png)
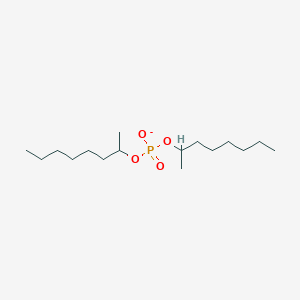
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)
![N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide](/img/structure/B14402068.png)

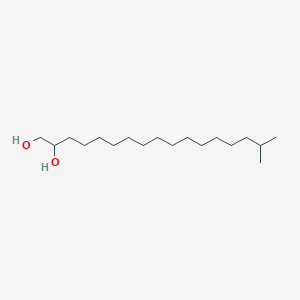

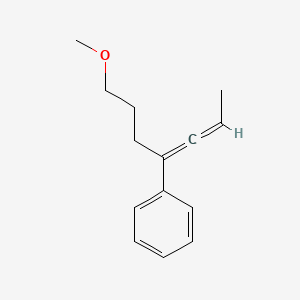
![2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]](/img/structure/B14402105.png)
